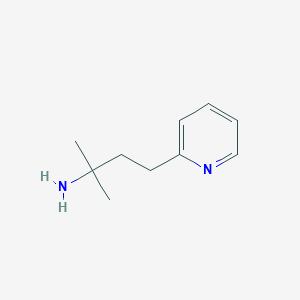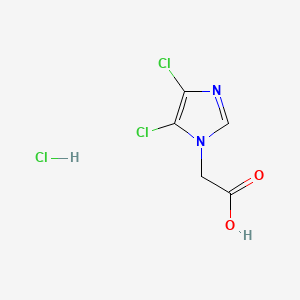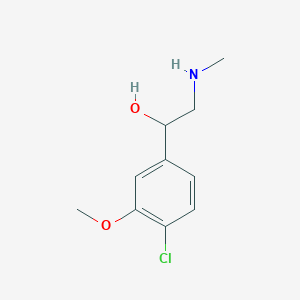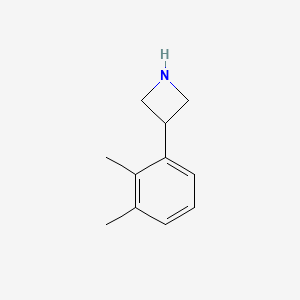
3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzene.
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate, and a solvent such as dimethylformamide or tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile exerts its effects is primarily through interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
- 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile
- 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
- 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanamine
Comparison:
- Uniqueness: The presence of both fluoro and trifluoromethyl groups in 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, is influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
特性
分子式 |
C10H7F4N |
|---|---|
分子量 |
217.16 g/mol |
IUPAC名 |
3-[2-fluoro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5H,2,4H2 |
InChIキー |
FLVSRDWAIXUZKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
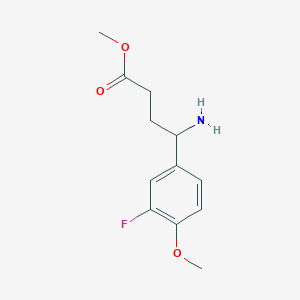
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
